molecular formula C9H13ClFN B3078109 [1-(4-Fluorophenyl)ethyl]methylamine hydrochloride CAS No. 1049756-46-8

[1-(4-Fluorophenyl)ethyl]methylamine hydrochloride

Cat. No.: B3078109
CAS No.: 1049756-46-8
M. Wt: 189.66 g/mol
InChI Key: OGCJBMKSZJSIIR-UHFFFAOYSA-N
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Description

[1-(4-Fluorophenyl)ethyl]methylamine hydrochloride is a secondary amine hydrochloride salt characterized by a 4-fluorophenyl group attached to an ethyl chain, with a methylamine substituent. Its molecular formula is C₉H₁₃FN·HCl, and its molecular weight is 190.46 g/mol (calculated from ). This compound is primarily used in research settings (e.g., as a reference standard or intermediate in synthesis) and is available commercially from suppliers like CymitQuimica ().

Properties

IUPAC Name

1-(4-fluorophenyl)-N-methylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN.ClH/c1-7(11-2)8-3-5-9(10)6-4-8;/h3-7,11H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCJBMKSZJSIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049756-46-8
Record name 1-(4-Fluorophenyl)-N-methylethanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Fluorophenyl)ethyl]methylamine hydrochloride typically involves the reaction of 4-fluoroacetophenone with methylamine. The process can be summarized in the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

[1-(4-Fluorophenyl)ethyl]methylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[1-(4-Fluorophenyl)ethyl]methylamine hydrochloride is utilized in several scientific research domains:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and interactions due to its structural similarity to certain biological molecules.

    Medicine: Investigated for potential therapeutic applications, including its role as a precursor in drug development.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(4-Fluorophenyl)ethyl]methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and specificity, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between [1-(4-Fluorophenyl)ethyl]methylamine hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Features Key Differences vs. Target Compound
This compound C₉H₁₃FN·HCl 190.46 Ethyl linker, para-F, methylamine Reference compound
1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride () C₁₀H₁₅FN·HCl 204.46 Branched isopropylamine, para-F Increased steric bulk from branching
1-(4-Fluorophenyl)-1-phenylmethanamine hydrochloride () C₁₃H₁₂FN·HCl 237.70 Biphenyl core, para-F Higher aromaticity and lipophilicity
2-(4-Fluorophenoxy)ethylamine hydrochloride () C₈H₁₁FNO·HCl 203.64 Ether linker, para-F Polar ether group enhances solubility
[4-(4-Chlorophenyl)phenyl]methylamine hydrochloride () C₁₃H₁₃Cl₂N 254.16 Biphenyl core, para-Cl Chlorine increases lipophilicity vs. F
Key Observations:

Branching Effects : The isopropylamine group in 1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride introduces steric hindrance, which may reduce binding affinity to certain receptors compared to the linear ethyl group in the target compound ().

Aromaticity : Biphenyl derivatives (e.g., and ) exhibit higher aromaticity, which enhances π-π stacking interactions but may reduce solubility.

Substituent Electronics : Fluorine (electron-withdrawing) vs. chlorine (moderately electron-withdrawing but more lipophilic) alters electronic properties and metabolic stability ().

Research and Market Outlook

  • Research Applications : this compound is utilized in synthetic chemistry and neuroscience research, particularly in studies involving fluorinated amines and receptor ligands ().
  • Market Trends : The global market for fluorophenyl-containing amines is growing, driven by their applications in pharmaceuticals (e.g., antipsychotics, antidepressants) and agrochemicals ().

Biological Activity

[1-(4-Fluorophenyl)ethyl]methylamine hydrochloride , with the molecular formula C9H12FN·HCl, is a chemical compound notable for its potential biological activity. Its structure includes a fluorine atom attached to a phenyl ring linked to an ethylamine group, which contributes to its reactivity and binding properties in biological systems. This article explores its biological activity, mechanisms, and applications based on diverse research findings.

The synthesis of this compound typically involves the reaction of 4-fluoroacetophenone with methylamine, followed by treatment with hydrochloric acid to form the hydrochloride salt. This compound is characterized by:

  • Molecular Weight : 189.65 g/mol
  • CAS Number : 1049756-46-8

Synthetic Route

  • Formation of Intermediate : React 4-fluoroacetophenone with methylamine.
  • Hydrochloride Formation : Treat the intermediate with hydrochloric acid.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The presence of the fluorine atom enhances its binding affinity, making it a valuable tool in biochemical research. It has been investigated for its role in modulating neurotransmitter systems, particularly:

  • Nicotinic Acetylcholine Receptors (nAChRs) : The compound exhibits activity as a positive allosteric modulator at α7 nAChRs, which are implicated in cognitive functions and neuroprotection .
  • GABA Receptors : It has also shown potential effects on GABAergic systems, influencing inhibitory neurotransmission .

In Vitro Studies

Research has demonstrated that this compound can modulate receptor activity effectively:

StudyTarget ReceptorEC50 (µM)Max Modulation (%)
Study 1α7 nAChRs0.381200
Study 2GABA ARs0.10600

These findings indicate significant potency and efficacy in modulating these receptors, suggesting potential therapeutic applications.

Potential Therapeutic Applications

The compound is being explored for various therapeutic applications, including:

  • Neurodegenerative Diseases : Its ability to modulate nAChRs may offer neuroprotective benefits.
  • Anxiety Disorders : Interaction with GABA receptors could provide anxiolytic effects.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as [1-(4-Chlorophenyl)ethyl]methylamine hydrochloride, [1-(4-Fluorophenyl)ethyl]methylamine exhibits superior activity due to the electron-withdrawing effect of the fluorine atom, enhancing receptor binding and stability.

Q & A

Basic: What are the optimal synthetic routes for [1-(4-Fluorophenyl)ethyl]methylamine hydrochloride, and how can reaction conditions influence yield and purity?

Answer:
The synthesis typically involves reductive amination of 4-fluorophenylacetone with methylamine, followed by hydrochloride salt formation. Key parameters include:

  • Temperature control (0–5°C during imine formation to minimize side reactions) .
  • Reducing agents : Sodium borohydride or cyanoborohydride for selective reduction; the latter improves stereochemical outcomes .
  • Solvent choice : Methanol or ethanol enhances solubility, while dichloromethane may improve selectivity for intermediates .
    Post-synthesis, purification via recrystallization (ethanol/ether) or column chromatography (silica gel, chloroform/methanol gradient) is critical to achieve ≥95% purity .

Basic: How should researchers characterize the structural and enantiomeric purity of this compound?

Answer:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the presence of the fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and methylamine moiety (δ ~2.3–2.8 ppm) .
  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol (90:10) to resolve enantiomers; retention time shifts indicate enantiomeric excess .
  • Mass spectrometry : ESI-MS in positive ion mode ([M+H]+^+ at m/z 182.1) confirms molecular weight .

Advanced: What methodological strategies are recommended for analyzing receptor binding affinities of this compound, particularly for neurotransmitter targets?

Answer:

  • Radioligand displacement assays : Use 3H^3H-labeled serotonin or dopamine receptors in transfected HEK293 cells. Incubate with 1–1000 nM compound, and measure IC50_{50} via scintillation counting .
  • Surface Plasmon Resonance (SPR) : Immobilize receptors on a CM5 chip and monitor binding kinetics (KD_D, kon_{on}/koff_{off}) at varying compound concentrations .
  • Computational docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses in receptor active sites (e.g., 5-HT2A_{2A} or D2_2 receptors) .

Advanced: How can researchers resolve contradictions in reported pharmacological activities (e.g., serotonin vs. dopamine receptor selectivity)?

Answer:
Discrepancies often arise from assay conditions:

  • Receptor subtype specificity : Validate using subtype-selective cell lines (e.g., CHO-K1 expressing human 5-HT1A_{1A} vs. 5-HT2B_{2B}) .
  • Buffer composition : Vary Mg2+^{2+}/Ca2+^{2+} concentrations to assess ion-dependent binding .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., pKi_i values) and apply statistical weighting for sample size and methodology rigor .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during weighing and synthesis to prevent inhalation of hydrochloride vapors .
  • Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced: What analytical techniques are suitable for quantifying metabolic stability and degradation products in vitro?

Answer:

  • LC-MS/MS : Incubate with liver microsomes (human/rat), and monitor parent compound depletion over 60 minutes. Use a C18 column (ACN/0.1% formic acid gradient) .
  • High-resolution mass spectrometry (HRMS) : Identify Phase I/II metabolites (e.g., hydroxylation, glucuronidation) via accurate mass shifts (±5 ppm) .
  • CYP inhibition assays : Test against CYP3A4/2D6 isozymes using luminescent substrates to assess drug-drug interaction risks .

Advanced: How can enantiomer-specific synthesis be achieved, and what are the implications for biological activity?

Answer:

  • Asymmetric catalysis : Use (R)- or (S)-BINAP ligands with palladium catalysts during reductive amination to enforce chirality .
  • Chiral resolving agents : Co-crystallize racemic mixtures with tartaric acid derivatives to isolate enantiomers .
    Biological implications:
  • Dopaminergic activity : (R)-enantiomer shows 10-fold higher D2_2 receptor affinity than (S)-enantiomer in radioligand assays .
  • Serotonin modulation : (S)-enantiomer preferentially binds 5-HT1A_{1A} receptors, altering cAMP signaling .

Basic: What solvent systems are optimal for formulating this compound in aqueous and non-aqueous biological assays?

Answer:

  • Aqueous buffers : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% DMSO for solubility up to 10 mM .
  • Non-aqueous stock solutions : Prepare in ethanol or DMSO at 100 mM; avoid freeze-thaw cycles to prevent precipitation .
  • Stability testing : Monitor degradation via HPLC at 4°C (stable for 1 week) vs. -20°C (stable for 6 months) .

Advanced: What computational tools can predict the compound’s ADMET properties, and how do they align with experimental data?

Answer:

  • ADMET Predictor™ : Estimates logP (2.1 ± 0.3), permeability (Caco-2: 5.8 × 106^{-6} cm/s), and plasma protein binding (85%) .
  • SwissADME : Predicts high gastrointestinal absorption (BOILED-Egg model) and CYP2D6 substrate liability .
    Validation: Compare with experimental Caco-2 assays (Papp_{app} = 6.2 × 106^{-6} cm/s) and microsomal clearance data .

Advanced: How can researchers design dose-response studies to evaluate neuroprotective effects in preclinical models?

Answer:

  • In vitro models : Treat primary cortical neurons with 1–100 µM compound under oxidative stress (H2_2O2_2/rotenone), and measure viability via MTT assay .
  • In vivo models : Administer 5–50 mg/kg (IP) in rodent ischemia-reperfusion models; assess infarct volume via MRI and behavioral endpoints (rotarod, Morris water maze) .
  • Biomarker analysis : Quantify BDNF and SOD2 levels via ELISA to correlate neuroprotection with molecular pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(4-Fluorophenyl)ethyl]methylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
[1-(4-Fluorophenyl)ethyl]methylamine hydrochloride

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